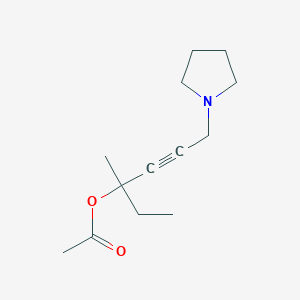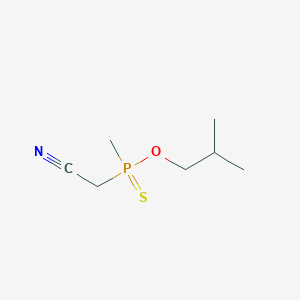![molecular formula C23H23ClN2O3S2 B5066486 N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. This compound is also known as BTEC and is a member of the sulfonamide family. BTEC has been extensively studied due to its potential applications in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of BTEC involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BTEC has been shown to inhibit the activity of carbonic anhydrase IX, which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, BTEC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BTEC has been shown to have a number of biochemical and physiological effects. Studies have shown that BTEC can induce apoptosis in cancer cells, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BTEC in lab experiments include its potential applications in cancer research, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The limitations of using BTEC in lab experiments include the complexity of its synthesis, the potential toxicity of the compound, and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of BTEC. One potential direction is the development of new synthesis methods that are more efficient and less toxic. Another future direction is the investigation of the potential applications of BTEC in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the safety and efficacy of BTEC in humans, which could lead to the development of new cancer treatments.
Métodos De Síntesis
The synthesis of BTEC involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thioanisole to form 4-chloro-3-(thiophen-2-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amino compound with N-(benzylthio)ethylamine to form BTEC.
Aplicaciones Científicas De Investigación
BTEC has been extensively studied for its potential applications in cancer research. Studies have shown that BTEC can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-17-7-10-20(11-8-17)26-31(28,29)22-15-19(9-12-21(22)24)23(27)25-13-14-30-16-18-5-3-2-4-6-18/h2-12,15,26H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSSOSIRGQYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)

![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)

![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)

![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
